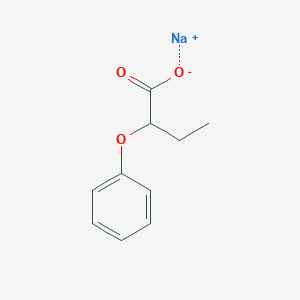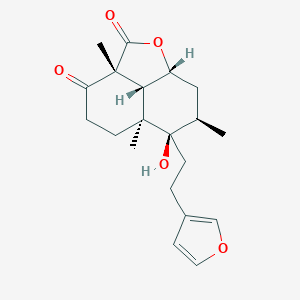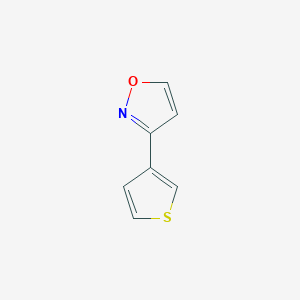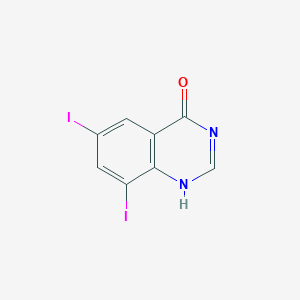
2,2,5-Trimethylpiperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylpiperidin-3-one (TMP) is a cyclic amine that has gained significant attention in the scientific community due to its unique chemical properties. TMP is a versatile compound that finds its application in various fields such as organic synthesis, drug discovery, and material science.
Mécanisme D'action
2,2,5-Trimethylpiperidin-3-one is a cyclic amine that acts as a nucleophile in chemical reactions. It can also act as a ligand in metal-catalyzed reactions. 2,2,5-Trimethylpiperidin-3-one has been shown to form complexes with metals such as palladium and copper, which can be used as catalysts in various reactions. The mechanism of action of 2,2,5-Trimethylpiperidin-3-one in biological systems is not well understood.
Biochemical and Physiological Effects
2,2,5-Trimethylpiperidin-3-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and has a low potential for toxicity. 2,2,5-Trimethylpiperidin-3-one has been used as a solvent in some studies, and no adverse effects have been reported.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,5-Trimethylpiperidin-3-one has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. 2,2,5-Trimethylpiperidin-3-one is also stable under normal lab conditions. However, 2,2,5-Trimethylpiperidin-3-one has some limitations. It is a relatively expensive compound, and its synthesis method requires the use of nitric oxide, which is a toxic gas. Additionally, 2,2,5-Trimethylpiperidin-3-one is not soluble in water, which limits its use in some reactions.
Orientations Futures
2,2,5-Trimethylpiperidin-3-one has several potential future directions. It can be used as a starting material to synthesize new drug candidates. 2,2,5-Trimethylpiperidin-3-one can also be used as a ligand in metal-catalyzed reactions to develop new catalysts. Additionally, 2,2,5-Trimethylpiperidin-3-one can be used as a building block in organic synthesis to create complex molecules. Further studies are needed to understand the mechanism of action of 2,2,5-Trimethylpiperidin-3-one in biological systems and to explore its potential applications in material science.
Conclusion
In conclusion, 2,2,5-Trimethylpiperidin-3-one (2,2,5-Trimethylpiperidin-3-one) is a versatile compound that finds its application in various fields such as organic synthesis, drug discovery, and material science. 2,2,5-Trimethylpiperidin-3-one is synthesized through a relatively simple method and has high purity. 2,2,5-Trimethylpiperidin-3-one has several advantages for lab experiments, but also has some limitations. Further studies are needed to explore the potential of 2,2,5-Trimethylpiperidin-3-one in various fields and to understand its mechanism of action in biological systems.
Méthodes De Synthèse
2,2,5-Trimethylpiperidin-3-one is synthesized through the reaction of 2,4,4-trimethyl-1-pentene with nitric oxide and oxygen in the presence of a catalyst. The reaction yields 2,2,5-trimethyl-4-nitro-3-pentanone, which is then reduced using a reducing agent to obtain 2,2,5-Trimethylpiperidin-3-one. The synthesis method is relatively simple and yields high purity 2,2,5-Trimethylpiperidin-3-one.
Applications De Recherche Scientifique
2,2,5-Trimethylpiperidin-3-one finds its application in various scientific research fields. It is used as a building block in organic synthesis to create complex molecules. 2,2,5-Trimethylpiperidin-3-one is also used as a chiral auxiliary in asymmetric synthesis to obtain enantiomerically pure compounds. In drug discovery, 2,2,5-Trimethylpiperidin-3-one is used as a starting material to synthesize potential drug candidates. 2,2,5-Trimethylpiperidin-3-one has also been used as a ligand in metal-catalyzed reactions, which has resulted in the development of new catalysts. 2,2,5-Trimethylpiperidin-3-one is also used in material science to create polymers and other materials.
Propriétés
Numéro CAS |
103634-57-7 |
|---|---|
Nom du produit |
2,2,5-Trimethylpiperidin-3-one |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2,2,5-trimethylpiperidin-3-one |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(10)8(2,3)9-5-6/h6,9H,4-5H2,1-3H3 |
Clé InChI |
PGAQZIHGDJNNQZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C(NC1)(C)C |
SMILES canonique |
CC1CC(=O)C(NC1)(C)C |
Synonymes |
2,2,5-Trimethyl-3-piperidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)






![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)